



# Application of UHPLC for the Separation of N-Nitroso Quinapril Impurities

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| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | N-Nitroso Quinapril |           |
| Cat. No.:            | B12310862           | Get Quote |

Application Note and Protocol

#### Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens.[1][2] N-Nitroso Quinapril is a nitrosamine drug substance-related impurity (NDSRI) that can form in drug products containing the angiotensin-converting enzyme (ACE) inhibitor, Quinapril.[3] Controlling such impurities at trace levels necessitates highly sensitive and selective analytical methodologies.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) has emerged as the preferred technique for the detection and quantification of nitrosamine impurities due to its high sensitivity and resolution.[4] This document provides a detailed protocol for the separation and analysis of N-Nitroso Quinapril in pharmaceutical samples using UHPLC-MS/MS. While specific data on the separation of N-Nitroso Quinapril isomers is not widely published, the provided method is designed to be a robust starting point for their resolution, based on established methods for other nitrosamine impurities.

## **Principle**

The method employs reversed-phase UHPLC to separate **N-Nitroso Quinapril** from the active pharmaceutical ingredient (API), Quinapril, and other potential impurities. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase. Following chromatographic separation, the analytes are detected and



quantified using a tandem mass spectrometer (MS/MS). This detector offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte, minimizing matrix interference.[5]

# Experimental Protocols Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., drug substance vs. drug product).

#### For Quinapril Drug Substance:

- Accurately weigh approximately 100 mg of the Quinapril drug substance into a 15 mL centrifuge tube.[6]
- Add 5.0 mL of methanol and vortex until the sample is fully dissolved.[6]
- Filter the solution through a 0.22 μm PVDF syringe filter into a UHPLC vial. Discard the first
   1 mL of the filtrate.[6]

#### For Quinapril Drug Product (Tablets):

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of Quinapril into a 50 mL centrifuge tube.
- Add 20 mL of methanol and shake mechanically for 40 minutes.
- Centrifuge the sample at 4500 rpm for 15 minutes.
- Filter the supernatant through a 0.22 μm PVDF syringe filter into a UHPLC vial, discarding the first 1 mL.[6]

#### **UHPLC-MS/MS Method**



The following UHPLC and MS/MS parameters are recommended as a starting point for the analysis of **N-Nitroso Quinapril**. Method optimization may be necessary to achieve the desired separation of potential isomers.

Table 1: UHPLC Parameters

| Parameter          | Recommended Condition                                       |  |
|--------------------|---|--|
| Column             | Acquity HSS T3 (3.0 x 100 mm, 1.8 $\mu$ m) or equivalent[7] |  |
| Mobile Phase A     | 0.1% Formic Acid in Water[7]                                |  |
| Mobile Phase B     | 0.1% Formic Acid in Methanol or Acetonitrile[7]             |  |
| Flow Rate          | 0.3 mL/min[8]   |  |
| Column Temperature | 40 °C[8]  |  |
| Injection Volume   | 5 μL  |  |
| Gradient Elution   | See Table 2   |  |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |
|------------|------------------|
| 0.0        | 5                |
| 1.0        | 5                |
| 8.0        | 95               |
| 10.0       | 95               |
| 10.1       | 5                |
| 12.0       | 5                |
|            |                  |

Table 3: Mass Spectrometry Parameters



| Parameter               | Recommended Condition  |  |
|-------------------------|--|--|
| Ionization Mode         | Electrospray Ionization (ESI), Positive                            |  |
| Scan Type               | Multiple Reaction Monitoring (MRM)                                 |  |
| Capillary Voltage       | 3.5 kV   |  |
| Source Temperature      | 150 °C   |  |
| Desolvation Temperature | 400 °C   |  |
| Gas Flow Rates          | Optimized for the specific instrument                              |  |
| MRM Transitions         | To be determined by infusing a standard of N-<br>Nitroso Quinapril |  |

## **Data Presentation**

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

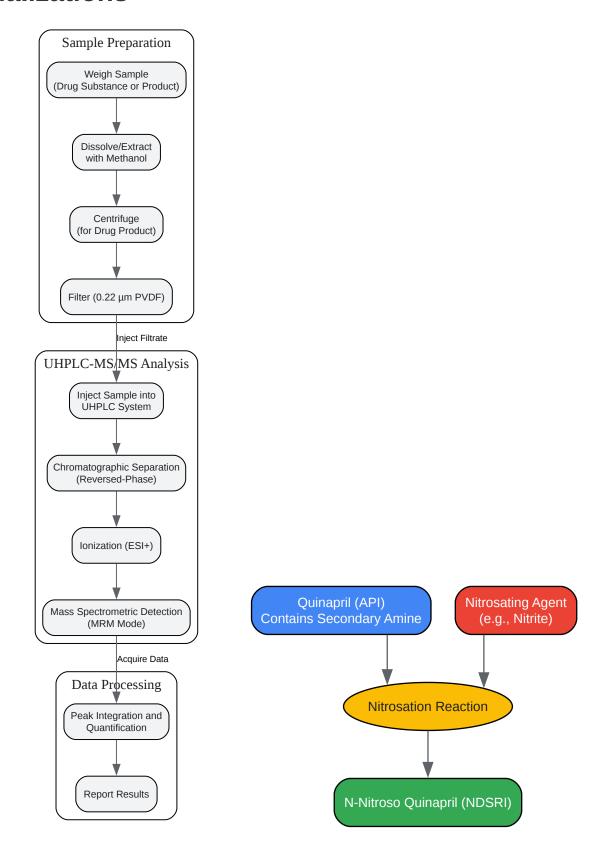
Table 4: Example Quantitative Data Summary

| Analyte                            | Retention Time<br>(min) | Limit of<br>Detection<br>(LOD) (ppb) | Limit of<br>Quantification<br>(LOQ) (ppb) | Recovery (%) |
|------------------------------------|-------------------------|--------------------------------------|---|--------------|
| N-Nitroso<br>Quinapril Isomer<br>1 | e.g., 5.2               | e.g., 0.02[7]                        | e.g., 2.0[7]                              | e.g., 95-105 |
| N-Nitroso<br>Quinapril Isomer<br>2 | e.g., 5.8               | e.g., 0.02[7]                        | e.g., 2.0[7]                              | e.g., 95-105 |
| Quinapril                          | e.g., 6.5               | -                                    | -   | -            |

Note: The values in this table are illustrative and need to be determined experimentally.



## **Visualizations**



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